3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride
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Overview
Description
3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO and a molecular weight of 205.61 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a cyclopentanol ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride typically involves the following steps:
Formation of the Cyclopentanol Ring: The initial step involves the formation of the cyclopentanol ring structure. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a trifluoromethylation reaction. This step often requires the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.
Amination: The amino group is introduced through an amination reaction, typically using ammonia or amines in the presence of catalysts.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents under controlled temperature and pressure.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(trifluoromethyl)cyclopentan-1-amine hydrochloride
- 3-(Trifluoromethyl)cyclopentan-1-one
- 3-Hydroxy-3-(trifluoromethyl)cyclopentan-1-aminium chloride
Uniqueness
3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl group on a cyclopentanol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-amino-1-(trifluoromethyl)cyclopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-4(10)3-5;/h4,11H,1-3,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTZANNWKOWQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)(C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333658-57-3 |
Source
|
Record name | 3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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